molecular formula C6H5Br2P B172495 Dibromophenylphosphine CAS No. 1073-47-8

Dibromophenylphosphine

Cat. No.: B172495
CAS No.: 1073-47-8
M. Wt: 267.89 g/mol
InChI Key: SDJKREQSNPYHJT-UHFFFAOYSA-N
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Scientific Research Applications

Dibromophenylphosphine is utilized in various scientific research applications:

Safety and Hazards

While specific safety data for Dibromophenylphosphine is not available, general precautions should be taken while handling it. These include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for Dibromophenylphosphine are not available, the field of drug conjugates (which includes compounds like this compound) continues to advance with the application of new technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromophenylphosphine can be synthesized through the bromination of phenylphosphine. The reaction typically involves the addition of bromine to phenylphosphine in an inert solvent such as carbon tetrachloride or chloroform. The reaction is exothermic and should be carried out under controlled conditions to prevent excessive heat buildup .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful addition of bromine to phenylphosphine in large reaction vessels equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of dibromophenylphosphine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atoms can be substituted by other nucleophiles, leading to the formation of new compounds. Additionally, this compound can coordinate with metal ions, forming complexes that are useful in catalysis and other applications.

Comparison with Similar Compounds

Uniqueness: Dibromophenylphosphine is unique due to the presence of two bromine atoms, which enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organophosphorus compounds .

Properties

IUPAC Name

dibromo(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2P/c7-9(8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJKREQSNPYHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333742
Record name Dibromophenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073-47-8
Record name Dibromophenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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